phenoxazine fundamental properties for researchers
phenoxazine fundamental properties for researchers
An In-depth Technical Guide to the Fundamental Properties of Phenoxazine for Researchers
Introduction
Phenoxazine is a nitrogen- and oxygen-containing tricyclic heterocyclic compound that forms the core scaffold of numerous biologically active molecules and functional materials.[1][2] Its unique electronic structure, redox activity, and versatile chemistry have made it a privileged scaffold in diverse scientific fields.[3][4] For drug development professionals, phenoxazine derivatives are investigated for their anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][5][6] For materials scientists, this scaffold is integral to the design of organic light-emitting diodes (OLEDs), fluorescent probes, and redox-flow batteries.[2][7][8] This guide provides a comprehensive overview of the fundamental properties of phenoxazine, detailed experimental protocols, and key biological pathways, serving as a foundational resource for researchers.
Core Physicochemical and Electronic Properties
The fundamental properties of the unsubstituted phenoxazine core (10H-phenoxazine) are summarized below. These values provide a baseline for understanding how substitutions on the tricyclic system can modulate its characteristics for specific applications.
Data Presentation: Quantitative Properties
The core quantitative data for phenoxazine are presented in the following tables for clarity and ease of comparison.
Table 1: Physicochemical Properties of Phenoxazine
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₉NO | [1] |
| Molar Mass | 183.21 g·mol⁻¹ | [1][9] |
| CAS Number | 135-67-1 | [10] |
| Appearance | Pale yellow to green-gray crystalline powder | [2][11][12] |
| Melting Point | 156 - 159 °C | [12][13][14] |
| Boiling Point | 180 - 185 °C (at 3 torr); 316.88 °C (estimate at 1 atm) | [12][13] |
| Solubility | Insoluble in water; Soluble in benzene, methanol, and other organic solvents.[11][12][13][14] | |
| pKa | 1.80 ± 0.20 (Predicted) | [2][13] |
| pKb | 12.20 | [12] |
Table 2: Spectral Properties of Phenoxazine
| Property | Wavelength (nm) | Conditions | Source(s) |
| UV-Vis Absorption (λmax) | ~316 nm | In chloroform | [15] |
| 220-320 nm (π-π* transition) | For derivatives | [16] | |
| 330-440 nm (ICT band) | For derivatives | [16] | |
| Fluorescence Emission (λem) | ~489 nm | In chloroform | [15] |
Table 3: Redox Properties of Phenoxazine Derivatives
| Derivative Type | Redox Potential | Conditions / Reference | Source(s) |
| N-alkyl Phenoxazines | 0.25 V | vs Fc/Fc⁺ in MeCN | [7][17] |
| N-DAC Phenoxazine | 0.70 V | vs Fc/Fc⁺ in MeCN | [7][17] |
| Phenoxazine Trimer (3PXZ) | 3.7 V (avg. discharge) | vs Li/Li⁺ (in battery cathode) | [18] |
| Phenoxazine Copolymers | ~4.7 eV (Ionization Potential) | Estimated from onset oxidation potential | [16] |
Experimental Protocols
Detailed and reproducible methodologies are critical for research. Below are representative protocols for the synthesis and characterization of phenoxazine.
Protocol 1: Microwave-Assisted Synthesis of Phenoxazines
This protocol is adapted from a method demonstrating a rapid and efficient synthesis via Smiles rearrangement followed by an SₙAr ring closure.[19][20]
Materials:
-
N-acetyl diphenyl ether derivative (1 mmol)
-
Caesium carbonate (Cs₂CO₃) (2 mmol)
-
N,N-dimethyl-formamide (DMF) (20 volumes)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Microwave synthesis tube with magnetic stir bar
Procedure:
-
To a microwave synthesis tube, add the N-acetyl diphenyl ether (1 mmol), Cs₂CO₃ (2 mmol), and DMF (20 V).
-
Seal the tube and place it in a microwave reactor.
-
Irradiate the mixture at 155 °C for 15 minutes with stirring.
-
After the reaction is complete and the vessel has cooled, add deionized water to the reaction mixture.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter the mixture and remove the solvent under reduced pressure (rotary evaporation).
-
Purify the resulting crude residue using flash column chromatography (e.g., silica gel, hexane/EtOAc gradient) to yield the pure phenoxazine product.[19]
Protocol 2: Electrochemical Characterization by Cyclic Voltammetry (CV)
Cyclic voltammetry is used to study the redox behavior of phenoxazine derivatives, determine oxidation potentials, and assess electrochemical reversibility.[16][21]
Materials & Equipment:
-
Three-electrode electrochemical cell (glass)
-
Working Electrode (e.g., Glassy Carbon or Platinum)
-
Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
Counter Electrode (e.g., Platinum wire)
-
Potentiostat
-
Phenoxazine derivative solution (e.g., 0.1 mM in acetonitrile)
-
Supporting electrolyte solution (e.g., 0.1 M Tetrabutylammonium tetrafluoroborate - Bu₄NBF₄ - in acetonitrile)
-
Inert gas (Nitrogen or Argon) for deoxygenation
Procedure:
-
Prepare a solution of the phenoxazine derivative (0.1 mM) in the supporting electrolyte solution (0.1 M Bu₄NBF₄ in acetonitrile).
-
Polish the working electrode to a mirror finish (e.g., using alumina slurry), rinse thoroughly with solvent, and dry.
-
Assemble the three-electrode cell with the phenoxazine solution.
-
Deoxygenate the solution by bubbling with N₂ or Ar gas for at least 15 minutes. Maintain an inert atmosphere over the solution during the experiment.
-
Connect the electrodes to the potentiostat.
-
Set the CV parameters: potential window (e.g., -0.5 V to 1.4 V vs. SCE), scan rate (e.g., 50 mV/s).[16]
-
Run the cyclic voltammogram, recording the current response as a function of the applied potential.
-
Analyze the resulting plot to identify oxidation and reduction peaks. The peak potentials provide information on the redox potentials, and the peak separation can indicate the reversibility of the redox process.[16]
Visualizations: Workflows and Signaling Pathways
Visual diagrams are essential for conceptualizing complex processes. The following diagrams are rendered using the DOT language and adhere to the specified design constraints.
Experimental Workflow
This diagram illustrates a typical experimental workflow for the synthesis and characterization of a novel phenoxazine derivative.
Signaling Pathways in Drug Development
Phenoxazine derivatives are known to modulate key cellular signaling pathways, making them promising candidates for cancer therapy.[22][23]
1. Inhibition of the Akt/mTOR Survival Pathway
Many phenoxazines exert anticancer effects by inhibiting pro-survival signaling. The Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition can lead to apoptosis.[22][24]
2. Induction of Apoptosis via ROS and JNK/ERK Pathways
Certain phenoxazine derivatives can induce the generation of Reactive Oxygen Species (ROS), leading to oxidative stress. This stress activates signaling cascades like the JNK and ERK pathways, which can ultimately trigger programmed cell death (apoptosis) in cancer cells.[23]
References
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- 12. Phenoxazine(135-67-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
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- 17. Collection - Targeted Optimization of Phenoxazine Redox Center for Nonaqueous Redox Flow Batteries - ACS Materials Letters - Figshare [figshare.com]
- 18. Phenoxazine as a high-voltage p-type redox center for organic battery cathode materials: small structural reorganization for faster charging and narrow operating voltage - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 19. Phenoxazine synthesis - chemicalbook [chemicalbook.com]
- 20. researchgate.net [researchgate.net]
- 21. A new way for synthesis of phenoxazine and diphenoxazine derivatives via electrochemical method - PubMed [pubmed.ncbi.nlm.nih.gov]
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